molecular formula C16H16O4 B14164854 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, methyl ester CAS No. 89229-15-2

2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, methyl ester

Cat. No.: B14164854
CAS No.: 89229-15-2
M. Wt: 272.29 g/mol
InChI Key: BCSQAFWKLCGIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, methyl ester is an organic compound with the chemical formula C16H16O4. It consists of 16 hydrogen atoms, 16 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a propenoic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, methyl ester typically involves the esterification of 2-Propenoic acid with 3-(2,7-dimethoxy-1-naphthalenyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness

2-Propenoic acid, 3-(2,7-dimethoxy-1-naphthalenyl)-, methyl ester is unique due to its specific ester group and the presence of methoxy substituents on the naphthalene ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89229-15-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 3-(2,7-dimethoxynaphthalen-1-yl)prop-2-enoate

InChI

InChI=1S/C16H16O4/c1-18-12-6-4-11-5-8-15(19-2)13(14(11)10-12)7-9-16(17)20-3/h4-10H,1-3H3

InChI Key

BCSQAFWKLCGIPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=CC(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.